1-[4-(4,5-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-methylpropan-1-one
Description
1-[4-(4,5-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-methylpropan-1-one is a heterocyclic compound featuring a benzothiazole core substituted with methyl groups at positions 4 and 5, a piperazine ring linked to the benzothiazole moiety, and a 2-methylpropan-1-one group. This structure combines aromatic, nitrogen-containing heterocycles with a ketone-functionalized alkyl chain, a design often employed in medicinal chemistry to modulate pharmacokinetic properties such as solubility, bioavailability, and target binding .
Properties
IUPAC Name |
1-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-methylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3OS/c1-11(2)16(21)19-7-9-20(10-8-19)17-18-15-13(4)12(3)5-6-14(15)22-17/h5-6,11H,7-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGIDYGSBTXKRKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)N3CCN(CC3)C(=O)C(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[4-(4,5-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-methylpropan-1-one involves several steps. One common method includes the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the reaction of 2-mercaptoaniline with acid chlorides.
Piperazine Ring Formation: The piperazine ring is typically formed through cyclization reactions involving appropriate diamines and dihalides.
Linking the Benzothiazole and Piperazine: The benzothiazole core is then linked to the piperazine ring through nucleophilic substitution reactions.
Introduction of the Methylpropanone Group: Finally, the methylpropanone group is introduced through alkylation reactions.
Industrial production methods often involve optimized reaction conditions, such as the use of microwave irradiation to accelerate the reactions and improve yields .
Chemical Reactions Analysis
1-[4-(4,5-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-methylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic substitution reactions are common, especially at the piperazine ring, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
1-[4-(4,5-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-methylpropan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antitumor, and anti-inflammatory agent.
Biological Research: It is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
Industrial Applications: The compound is explored for its use in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1-[4-(4,5-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-methylpropan-1-one involves its interaction with specific molecular targets. The benzothiazole core is known to interact with enzymes and receptors, leading to inhibition or activation of various biological pathways . The piperazine ring enhances the compound’s binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table and discussion highlight key structural and functional differences between 1-[4-(4,5-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-methylpropan-1-one and related compounds:
Key Structural and Functional Insights
Benzothiazole vs. Pyrazoline Core :
- The target compound’s 4,5-dimethylbenzothiazole moiety may enhance π-π stacking interactions with biological targets compared to pyrazoline-based analogs (e.g., and ). However, pyrazoline derivatives often exhibit broader antimicrobial and antioxidant activities due to their redox-active nitrogen centers .
- The 4-methoxy group in ’s compound improves solubility but may reduce blood-brain barrier penetration compared to the target compound’s methyl groups .
Piperazine-Ketone Hybrids :
- The piperazine-ketone linkage in the target compound is structurally analogous to ’s Compound 5, which features a trifluoromethylphenyl group. The trifluoromethyl group in Compound 5 increases metabolic stability, whereas the target compound’s 2-methylpropan-1-one chain may enhance binding flexibility .
Substituent Effects on Bioactivity :
- Chlorophenyl and isopropyl groups in ’s compound confer strong antimicrobial activity, likely via hydrophobic interactions with bacterial membranes. The target compound lacks these substituents, suggesting divergent applications .
- The absence of electron-withdrawing groups (e.g., trifluoromethyl) in the target compound may limit its potency compared to ’s analogs but improve synthetic accessibility .
Biological Activity
1-[4-(4,5-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-methylpropan-1-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a benzothiazole ring fused with a piperazine moiety and a methylpropanone group. The general synthetic route involves the reaction of 4,5-dimethyl-2-aminobenzothiazole with 1-(2-chloroethyl)piperazine under basic conditions, typically using solvents like dimethylformamide (DMF) .
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C16H22N2OS |
| Molecular Weight | 290.43 g/mol |
Biological Activity
The biological activity of this compound has been primarily investigated in the context of its role as an acetylcholinesterase (AChE) inhibitor , which may have implications for treating neurodegenerative diseases such as Alzheimer’s .
The mechanism of action involves the binding of the compound to the active site of AChE, preventing the breakdown of acetylcholine. This action enhances cholinergic neurotransmission, which is crucial for cognitive function .
Case Studies and Research Findings
Several studies have evaluated the biological activities of similar compounds containing benzothiazole and piperazine moieties:
- Antibacterial Activity : In a study evaluating compounds with similar structures, several derivatives demonstrated moderate to strong antibacterial activity against pathogens like Salmonella typhi and Bacillus subtilis. Notably, some compounds exhibited IC50 values as low as 2.14 µM against urease .
- Enzyme Inhibition Studies : Compounds bearing the piperazine nucleus have shown significant inhibitory effects on AChE and urease. For instance, certain derivatives displayed strong enzyme inhibition with IC50 values significantly lower than standard drugs .
- Pharmacological Potential : The pharmacological behavior of benzothiazole derivatives has been linked to their ability to interact with various molecular targets. Studies suggest that these compounds may also exhibit anti-inflammatory and anticancer properties .
Summary of Biological Activities
| Activity | Description |
|---|---|
| AChE Inhibition | Enhances cholinergic neurotransmission; potential treatment for Alzheimer's disease. |
| Antibacterial Effects | Moderate to strong activity against various bacterial strains; some compounds show low IC50 values. |
| Enzyme Inhibition | Effective against urease; significant implications for treating conditions related to urea metabolism. |
| Potential Anti-inflammatory and Anticancer Properties | Suggests broader therapeutic applications beyond neurodegeneration. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
